2,2'-Bipyridinium, 1,1'-dimethyl-
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Overview
Description
2,2’-Bipyridinium, 1,1’-dimethyl-, also known as paraquat, is a quaternary ammonium compound widely used as a herbicide. It is known for its effectiveness in controlling weeds and grasses by interfering with photosynthesis. This compound is highly toxic to humans and animals, which has led to regulatory restrictions in many countries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridinium, 1,1’-dimethyl- typically involves the N-alkylation of 2,2’-bipyridine with methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the quaternary ammonium salt .
Industrial Production Methods: Industrial production of paraquat involves the reaction of 2,2’-bipyridine with methyl chloride in the presence of a catalyst. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bipyridinium, 1,1’-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species, which contribute to its herbicidal activity.
Reduction: The compound can be reduced to form a stable radical cation.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Reactive oxygen species and hydroxyl radicals.
Reduction: Radical cations.
Substitution: Various substituted bipyridinium derivatives.
Scientific Research Applications
2,2’-Bipyridinium, 1,1’-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a ligand in coordination chemistry.
Biology: Studied for its effects on cellular respiration and oxidative stress.
Medicine: Investigated for its potential use in cancer therapy due to its ability to generate reactive oxygen species.
Industry: Employed as a herbicide for weed control in agriculture.
Mechanism of Action
The herbicidal activity of 2,2’-Bipyridinium, 1,1’-dimethyl- is primarily due to its ability to interfere with the electron transfer system during photosynthesis. It inhibits the reduction of nicotinamide adenine dinucleotide phosphate (NADP) to NADPH, leading to the generation of reactive oxygen species that damage cellular components and ultimately cause cell death .
Comparison with Similar Compounds
Diquat: Another bipyridinium herbicide with similar properties but different molecular structure.
Cyperquat, Diethamquat, Difenzoquat, Morfamquat: Other bipyridinium herbicides with varying degrees of usage and toxicity.
Uniqueness: 2,2’-Bipyridinium, 1,1’-dimethyl- is unique due to its high efficacy as a herbicide and its ability to generate reactive oxygen species. its high toxicity to humans and animals sets it apart from other herbicides, leading to stringent regulatory controls .
Properties
CAS No. |
41491-80-9 |
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Molecular Formula |
C12H14N2+2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium |
InChI |
InChI=1S/C12H14N2/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2/h3-10H,1-2H3/q+2 |
InChI Key |
UAUJBDPVJVQYQE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=[N+]2C |
Origin of Product |
United States |
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